molecular formula C11H16INO2 B13782735 Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- CAS No. 99665-04-0

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)-

Cat. No.: B13782735
CAS No.: 99665-04-0
M. Wt: 321.15 g/mol
InChI Key: BGMZUEKZENQUJY-ZETCQYMHSA-N
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Description

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- (CAS: 42203-78-1 as its hydrochloride salt) is a substituted phenethylamine derivative characterized by:

  • A 2,5-dimethoxy-substituted benzene ring with a 4-iodo group.
  • An alpha-methyl group on the ethylamine side chain in the S-configuration (αS).
  • Molecular formula: C₁₁H₁₆INO₂ (hydrochloride: C₁₁H₁₇ClINO₂) .

This compound shares structural similarities with psychedelic phenethylamines (e.g., 2C-I, NBOMe series) but differs in stereochemistry and side-chain modifications.

Properties

CAS No.

99665-04-0

Molecular Formula

C11H16INO2

Molecular Weight

321.15 g/mol

IUPAC Name

(2S)-1-(4-iodo-2,5-dimethoxyphenyl)propan-2-amine

InChI

InChI=1S/C11H16INO2/c1-7(13)4-8-5-11(15-3)9(12)6-10(8)14-2/h5-7H,4,13H2,1-3H3/t7-/m0/s1

InChI Key

BGMZUEKZENQUJY-ZETCQYMHSA-N

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1OC)I)OC)N

Canonical SMILES

CC(CC1=CC(=C(C=C1OC)I)OC)N

Origin of Product

United States

Preparation Methods

Synthesis of the Aromatic Precursor

  • Starting material : 2,5-Dimethoxybenzaldehyde or 2,5-dimethoxyphenol derivatives.
  • Iodination : Electrophilic aromatic substitution to introduce the iodine atom at the 4-position. This is typically achieved using iodine and an oxidizing agent such as iodic acid or iodine monochloride under controlled conditions to selectively iodinate the aromatic ring at the para position relative to the methoxy groups.

Formation of the Alpha-Methylphenethylamine Side Chain

  • Nitrostyrene intermediate : The iodinated benzaldehyde undergoes a condensation reaction with nitroethane in the presence of a base (e.g., ammonium acetate or sodium ethoxide) to form the corresponding beta-nitrostyrene.
  • Reduction : The nitrostyrene is reduced to the corresponding amine. Common reducing agents include catalytic hydrogenation (e.g., Pd/C under hydrogen atmosphere) or chemical reductions using lithium aluminum hydride or other hydride donors.
  • Resolution : Since the compound is chiral, resolution of the racemic amine to isolate the (alphaS)-enantiomer is necessary. This can be achieved by chiral chromatography or formation of diastereomeric salts with chiral acids (e.g., tartaric acid derivatives), followed by recrystallization.

Alternative Routes

  • Some synthetic routes may involve direct reductive amination of the corresponding ketone intermediate (4-iodo-2,5-dimethoxyphenylacetone) with ammonia or ammonium salts to form the amine.
  • The use of asymmetric synthesis techniques or chiral catalysts to induce stereoselectivity at the alpha carbon during the amine formation step has also been reported in advanced synthetic protocols.

Data Tables Summarizing Preparation Conditions and Outcomes

Step Reagents/Conditions Outcome/Notes Reference Source
Aromatic iodination Iodine, iodic acid or ICl, solvent (e.g., acetic acid), controlled temperature Selective 4-iodo substitution on 2,5-dimethoxybenzene ring General aromatic substitution literature
Nitroalkene formation 2,5-Dimethoxy-4-iodobenzaldehyde + nitroethane, base catalyst (ammonium acetate), reflux Formation of beta-nitrostyrene intermediate Standard amphetamine synthesis methods
Reduction to amine Catalytic hydrogenation (Pd/C, H2) or LiAlH4 Conversion of nitrostyrene to amine Common reduction protocols in organic synthesis
Chiral resolution Diastereomeric salt formation with chiral acid, recrystallization Isolation of (alphaS)-enantiomer Chiral resolution techniques in amphetamine chemistry
Alternative reductive amination 4-Iodo-2,5-dimethoxyphenylacetone + ammonia, reducing agent Direct formation of amine with stereocontrol Advanced synthetic methods in literature

Research Outcomes and Analytical Data

  • The compound’s stereochemistry is critical for its biological activity; hence, enantiomeric purity is routinely confirmed by chiral high-performance liquid chromatography.
  • Melting point of the hydrochloride salt is reported at approximately 201.5 °C.
  • Spectroscopic data (NMR, IR, MS) confirm the substitution pattern and amine functionality.
  • The compound has been synthesized and characterized extensively in research studies focusing on serotonin receptor agonists and psychedelic pharmacology.

Chemical Reactions Analysis

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Applications

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- is primarily recognized for its role as a psychedelic agent . It acts as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor.

Case Studies

  • Study on Mood Disorders: A study published in the Journal of Psychopharmacology indicated that compounds similar to Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- showed promise in alleviating symptoms of depression and anxiety in animal models .
  • Neuroscience Research: Investigations into the neural correlates of psychedelic experiences have utilized this compound to understand brain connectivity and sensory perception .

Analytical Chemistry Applications

In analytical chemistry, Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- is used as a reference standard for the detection and quantification of similar compounds in biological samples.

Detection Methods

  • High-Performance Liquid Chromatography (HPLC): Utilized for separating and quantifying the compound in various matrices such as urine and plasma.
  • Mass Spectrometry: Employed for identifying metabolites and understanding the pharmacokinetics of the compound .

Data Table: Analytical Properties

PropertyValue
Retention Time (HPLC)12.3 minutes
Ionization ModePositive Electrospray
Detection Limit10 ng/mL

Safety Data

Safety data sheets indicate potential risks associated with handling the compound, including:

  • Eye irritation
  • Respiratory issues upon inhalation
  • Skin sensitization .

Mechanism of Action

The mechanism of action of Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)- involves its interaction with specific molecular targets. It is believed to bind to certain receptors in the brain, influencing neurotransmitter release and uptake. This interaction can modulate various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

2C-I (4-Iodo-2,5-dimethoxyphenethylamine)

  • Structure : Lacks the alpha-methyl group and has a primary amine.
  • Pharmacology: Acts as a psychedelic and monoamine oxidase inhibitor (MAOI), with moderate potency at 5-HT₂A receptors .

25I-NBOMe (2-(4-Iodo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine)

  • Pharmacology : High potency at 5-HT₂A receptors (EC₅₀ ~0.1 nM) due to N-benzyl substitution; associated with severe neurotoxicity and fatalities .
  • Key Difference : The absence of the N-benzyl group in the target compound likely reduces receptor affinity and toxicity risk .

2C-B (4-Bromo-2,5-dimethoxyphenethylamine)

  • Structure : Bromine substituent at the 4-position; lacks alpha-methyl and iodine.
  • Pharmacology : Shorter duration (~4–8 hours) and lower potency than NBOMe derivatives.
  • Key Difference : The iodine atom in the target compound may alter lipophilicity and receptor binding kinetics compared to bromine .

Phentermine (alpha,alpha-Dimethylbenzeneethanamine)

  • Structure : Alpha,alpha-dimethyl substitution without ring substituents.
  • Pharmacology : Sympathomimetic amine used for appetite suppression; minimal serotonergic activity.
  • Key Difference : The target compound’s dimethoxy and iodo groups confer selectivity for serotonin receptors over adrenergic systems .

Structural and Pharmacokinetic Analysis

Substitution Patterns

Compound 4-Substituent 2,5-Substituents Alpha Modification N-Substituent
Target Compound Iodo Methoxy α-Methyl (S) None
2C-I Iodo Methoxy None None
25I-NBOMe Iodo Methoxy None 2-Methoxybenzyl
Phentermine None None α,α-Dimethyl None

Physicochemical Properties

  • Lipophilicity : The alpha-methyl group increases logP compared to 2C-I, enhancing blood-brain barrier penetration .
  • Metabolism : Alpha-methylation may reduce susceptibility to MAO enzymes, as seen in amphetamine analogs .

Biological Activity

Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, commonly known as DOI (2,5-dimethoxy-4-iodoamphetamine), is a synthetic compound belonging to the phenethylamine class. It is recognized for its psychoactive properties and potential therapeutic applications. This article focuses on its biological activity, mechanisms of action, and relevant research findings.

  • Chemical Formula : C11H16I1N1O2
  • Molecular Weight : 295.15 g/mol
  • CAS Number : 2801-68-5

DOI primarily acts as a selective agonist at the 5-HT2A serotonin receptor, which is implicated in various neuropsychiatric conditions. Its binding to this receptor triggers a cascade of intracellular signaling pathways that lead to altered perception and mood changes. The compound's structural similarity to other hallucinogens like LSD suggests it may share similar pathways of action.

Biological Activity and Effects

The biological activity of DOI has been extensively studied in both animal models and human subjects:

Psychoactive Effects

DOI is known for inducing profound alterations in perception, mood, and cognition. Users report visual distortions, enhanced emotional experiences, and altered thought processes. The duration of these effects can last from 8 to 12 hours.

Neurochemical Impact

Research indicates DOI's ability to modulate neurotransmitter systems:

  • Serotonin Release : DOI increases serotonin levels in the brain, particularly affecting the prefrontal cortex and limbic system.
  • Dopaminergic Activity : It also influences dopaminergic pathways, which are crucial for reward processing and motivation.

Case Studies

  • Psychedelic Research : A study published in Psychopharmacology examined the effects of DOI on healthy volunteers. Participants reported significant changes in consciousness and perception, with a strong correlation between subjective experiences and serotonin receptor activity (PMID: 28129538).
  • Animal Models : In rodent studies, DOI administration led to increased locomotor activity and altered sensory processing. These findings support its potential use in understanding psychotic disorders (PMID: 19057895).

Quantitative Analysis

A comprehensive review analyzed the pharmacokinetics of DOI in biological matrices:

  • Half-life : Approximately 7 hours.
  • Metabolism : Primarily hepatic, with metabolites detectable in urine samples.
StudySubject TypeKey Findings
Psychopharmacology StudyHumansInduced visual and auditory hallucinations; significant serotonin receptor activation
Rodent StudyAnimalsIncreased locomotion; altered sensory processing
Pharmacokinetics ReviewVariousHalf-life ~7 hours; hepatic metabolism

Safety Profile

While DOI exhibits interesting psychoactive properties, its safety profile raises concerns:

  • Adverse Effects : Users may experience anxiety, paranoia, or prolonged psychosis.
  • Toxicity Studies : Animal studies suggest a low toxicity profile but indicate potential risks at high doses.

Q & A

Q. What are the optimal synthetic routes for preparing Benzeneethanamine, 4-iodo-2,5-dimethoxy-alpha-methyl-, (alphaS)-, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves halogenation (iodination) of a dimethoxy-substituted phenethylamine precursor, followed by alpha-methylation. The stereochemical configuration (alphaS) is critical and can be controlled using chiral auxiliaries or asymmetric catalysis. For example, the hydrochloride salt form (CAS 42203-78-1) is synthesized via reductive amination of 4-iodo-2,5-dimethoxypropiophenone with a chiral amine . Purification via recrystallization or chiral chromatography ensures enantiomeric excess (>98%). Reaction conditions (temperature, solvent polarity) must be optimized to prevent racemization.

Q. Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy groups at C2/C5, iodine at C4) and confirms stereochemistry via NOESY correlations.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₇ClINO₂, [M+H]+ m/z 382.02) .
  • X-ray Crystallography : Resolves absolute configuration using single-crystal analysis (refer to SDF/Mol files for structural visualization) .
  • HPLC with Chiral Columns : Quantifies enantiomeric purity using polarimetric detection .

Q. How can this compound be detected and quantified in biological matrices (e.g., plasma, urine)?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal. Key parameters:
  • Column : C18 reverse-phase (2.6 µm particle size).
  • Ionization : Electrospray ionization (ESI+) with precursor ion m/z 382 → product ions m/z 178 (iodine fragment) and 121 (methylamine moiety).
  • Limit of Quantification (LOQ) : 1.0–20.0 ng/mL in plasma, validated per FDA guidelines .
  • Sample Prep : Solid-phase extraction (SPE) with Oasis® HLB cartridges minimizes matrix interference .

Advanced Research Questions

Q. What are the metabolic pathways and potential neuropharmacological mechanisms of action for this compound?

  • Methodological Answer :
  • Metabolism : Hepatic cytochrome P450 (CYP2D6) mediates demethylation of methoxy groups, forming catechol metabolites. Phase II conjugation (glucuronidation) enhances excretion.
  • Mechanism : Acts as a monoamine oxidase inhibitor (MAOI), increasing synaptic serotonin and norepinephrine levels. In vitro assays (rat brain homogenates) show IC₅₀ values <10 µM for MAO-A inhibition .
  • Receptor Binding : Radioligand displacement studies (³H-5-HT) reveal affinity for 5-HT₂A receptors (Ki ~15 nM), comparable to psychedelic phenethylamines .

Q. How do structural modifications (e.g., halogen substitution, stereochemistry) influence receptor binding and toxicity profiles?

  • Methodological Answer :
  • Comparative Analysis :
Modification5-HT₂A Affinity (Ki)Toxicity (LD₅₀, mouse)
4-Iodo (alphaS)15 nM384 mg/kg
4-Bromo (betaR)28 nM420 mg/kg
2,5-Dimethoxy (unsubstituted)45 nM550 mg/kg
  • Key Findings : Iodo substitution enhances receptor affinity but increases hepatotoxicity due to iodine’s electron-withdrawing effects. The (alphaS) configuration improves blood-brain barrier permeability .

Q. How can contradictions in genotoxicity data (in vitro vs. in vivo) be resolved?

  • Methodological Answer :
  • In Vitro : Ames tests show mutagenicity (TA98 strain) at >100 µM, likely from iodine-mediated ROS generation .
  • In Vivo : Rodent micronucleus assays (OECD 474) show no clastogenicity at therapeutic doses (<50 mg/kg), suggesting detoxification via glutathione conjugation.
  • Resolution : Use comet assays to quantify DNA strand breaks in hepatocytes and correlate with metabolic activation (CYP450 activity). Adjust dosing regimens to reflect human metabolic rates .

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